Calcium urate
Description
Contextualization of Urate Chemistry in Biological Systems
Urate, the salt of uric acid, is a fundamental component in the biological chemistry of many organisms, including humans. bmj.com In biological systems, uric acid exists predominantly as urate ions. wikipedia.org The solubility of these urates is a critical factor, influenced by various physiological conditions such as temperature, pH, and the concentration of different ions. nih.govmdpi.com For instance, urate solubility is known to decrease at lower temperatures, which may explain the predilection for urate crystal deposition in cooler, peripheral joints. wikipedia.orgmdpi.com The pH of the surrounding fluid also plays a significant role; urate solubility is generally minimal between pH 7 and 9 and increases at more acidic or alkaline pH levels. nih.govresearchgate.net
In humans, urate is the final product of purine (B94841) metabolism. nih.gov Its concentration is a delicate balance between production and excretion, primarily managed by the kidneys. wikipedia.orgnih.gov While urate functions as a significant antioxidant, elevated levels in the blood, a condition known as hyperuricemia, can lead to its supersaturation and subsequent crystallization. wikipedia.orgrsc.org The presence of other substances in biological fluids, such as plasma proteins like albumin, can enhance urate solubility. nih.govresearchgate.net Conversely, factors in connective tissues can influence crystal formation. tandfonline.com The interplay of these factors determines whether urate remains in a soluble state or precipitates to form solid crystals. researchgate.nettandfonline.com Pathological crystallization of urate salts, most commonly monosodium urate, is the underlying cause of conditions like gout. jove.comnih.govmedicalnewstoday.com
The formation of urate crystals is not solely dependent on urate concentration but is also influenced by the biological environment. tandfonline.com Research indicates that the process of urate crystal formation in vivo shows morphological evidence of biological control, which can be replicated in vitro by adding serum or synovial fluid to the growth medium. tandfonline.com
Overview of Calcium Salts in Biomineralization Phenomena
Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. wikipedia.orgfrontiersin.orgsciencelearn.org.nz These biominerals serve a wide range of functions, including providing structural support, defense, and sensing capabilities. wikipedia.org Among the most common and vital biominerals are the phosphate (B84403) and carbonate salts of calcium. wikipedia.org These salts, in conjunction with organic polymers like collagen, are the primary components of bones and shells in a vast array of organisms, from invertebrates to vertebrates. wikipedia.org
The formation of calcium-based biominerals is a highly controlled process, resulting in complex, hierarchical structures. wikipedia.org Organisms have been producing mineralized skeletons for over 550 million years. wikipedia.org Calcium carbonate (CaCO₃) is particularly prevalent, existing in several crystalline forms (polymorphs) such as calcite and aragonite, which are found in the shells of corals and mollusks. wikipedia.orgsciencelearn.org.nz Calcium phosphates are the key mineral in the bones and teeth of vertebrates. wikipedia.org
The type of calcium salt available can influence the biomineralization process. For example, studies on microbially induced calcium carbonate precipitation have shown that different calcium salts, such as calcium chloride and calcium acetate, can affect the formation and distribution of calcite crystals. unram.ac.id This highlights that the specific calcium source can impact the physiological activities of the organism and the resulting mineral deposition. unram.ac.id While physiological biomineralization is a controlled and essential process, pathological biomineralization, such as the formation of kidney stones, can also occur. bmj.comnih.gov These pathological crystals can be composed of various substances, including calcium oxalate (B1200264), calcium phosphate, and urates. nih.govdreminozbek.com
Historical Perspectives on Calcium Urate Research
Scientific interest in this compound dates back to the late 19th century. As early as 1887, the researcher Delépine observed small, needle-like (acicular) crystals in urine that were distinct from the more commonly known calcium oxalate and other urate salts of the time. acs.org Delépine was able to synthesize similar acicular crystals of this compound in vitro by reacting uric acid with pure calcium hydrate (B1144303) or in hard water solutions. acs.org These synthesized crystals bore a resemblance to those observed in the urine of individuals with gout. acs.org
Despite this early interest, detailed characterization of this compound proved challenging for many years. Subsequent research attempts primarily resulted in the formation of powders, which were not suitable for single-crystal structure determination. acs.org This technical hurdle limited a deeper understanding of the compound's precise atomic arrangement and its interactions. It wasn't until much more recently that a significant breakthrough occurred with the first successful single-crystal structure determination of calcium diurate hexahydrate (CaUr₂·6H₂O). acs.org This modern analysis has provided crucial insights into the binding interactions between calcium and urate ions, reigniting interest in its potential role in pathological biomineralization. acs.org
Current Research Trajectories and Open Questions Pertaining to this compound
Contemporary research on this compound is primarily focused on elucidating its role in pathological biomineralization, particularly in the context of human kidney stones. acs.org While long recognized as a minor component of some renal calculi, the exact mechanisms of its formation and its contribution to stone development remain active areas of investigation. acs.orgnih.gov The recent detailed structural analysis of calcium diurate hexahydrate has been a pivotal step, revealing the specific coordination geometry of the calcium ion with urate and water molecules. acs.org This structural data provides a foundation for understanding how these crystals might nucleate and grow in a biological environment. acs.org
An important open question is the precise relationship between high urinary uric acid (hyperuricosuria) and the formation of calcium-containing kidney stones, such as calcium oxalate stones. nih.gov Several hypotheses are being explored, including the idea that urate crystals could act as a nidus, or seed, for the heterogeneous nucleation of calcium oxalate crystals (a process known as epitaxy). nih.gov Another theory suggests that urate may "salt out" calcium oxalate, reducing its solubility and promoting crystallization. nih.gov
Furthermore, studies have identified "complex urates," which are mixtures of calcium, potassium, and sodium urates, in kidney stones. acs.org Recent analyses have even found nearly pure this compound in some cases, highlighting its potential clinical relevance. acs.org Research is also examining the characteristics of patients who form stones containing monosodium urate on Randall's plaques, which are interstitial calcium phosphate deposits at the renal papilla. nih.gov Understanding the distinct mechanisms that lead to the formation of this compound-containing plaques versus classical calcium phosphate plaques is a key area of current study. nih.gov These research efforts aim to clarify the role of this compound in disease and may lead to more targeted strategies for preventing certain types of kidney stones. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4N4O3.Ca/c2*10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h2*(H4,6,7,8,9,10,11,12);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIPZDTTJQYGT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)[O-].C12=C(NC(=O)N1)N=C(NC2=O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6CaN8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890528 | |
| Record name | Calcium urate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-37-2 | |
| Record name | Calcium urate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium urate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium urate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Crystallization Mechanisms of Calcium Urate
Solution-Phase Precursors and Reactants for Calcium Urate Formation
Ca²⁺(aq) + 2 C₅H₃N₄O₃⁻(aq) → Ca(C₅H₃N₄O₃)₂(s)
In many natural systems, such as urine, the solution contains a complex mixture of ions and molecules that can influence the availability and reactivity of these precursors. For instance, the presence of other cations or anions can affect the ionic strength and speciation of calcium and urate, thereby influencing the solubility and precipitation kinetics of this compound researchgate.netpsu.edumdpi.com.
Crystallization Pathways of this compound Hexahydrate (CaUr₂·6H₂O)
This compound can crystallize in various hydrated forms, with this compound hexahydrate (CaUr₂·6H₂O) and calcium hydrogenurate hexahydrate (Ca(HU)₂·6H₂O) being specifically studied. The crystallization process is a multi-stage event involving nucleation and subsequent crystal growth.
Nucleation can occur via two primary mechanisms:
Homogeneous Nucleation: The formation of new crystal nuclei spontaneously within the solution, without the influence of foreign surfaces or existing crystals nih.gov. This typically requires a higher degree of supersaturation.
Heterogeneous Nucleation: The formation of nuclei on pre-existing surfaces, such as dust particles, impurities, or other crystals. This process can occur at lower supersaturation levels compared to homogeneous nucleation nih.gov.
The presence of calcium ions can influence the nucleation of urate salts researchgate.net. Furthermore, changes in pH can significantly impact nucleation dynamics, with lower pH values often promoting urate nucleation nih.gov.
Once stable nuclei have formed, they grow by the addition of solute species from the supersaturated solution. The kinetics of crystal growth, which dictates the rate at which new material is added to the crystal surface, determines the final size and morphology of the crystals mt.com.
This compound crystals have been observed to exhibit a variety of morphologies, including needles, plates, dendrites, and lamellae, depending on the specific crystallization conditions researchgate.net. Studies indicate that high-purity this compound grown under conditions mimicking physiological pH (around 6.4-7.5) tends to form needle-like crystals researchgate.net. Conversely, at lower pH levels, "fat prism crystals" or "long fat needle crystals with large aspect ratios" have been reported researchgate.net. The presence of impurities, such as magnesium oxide (MgO), can also significantly alter the crystal morphology, leading to structures like cauliflower-like aggregates researchgate.netgexinonline.com. Crystal growth is often most rapid at the crystal's longitudinal ends, contributing to elongated or needle-like shapes nih.gov.
Concentration gradients within a solution, arising from the localized depletion of solutes as crystals form or from differential diffusion rates, can significantly influence crystallization outcomes mt.comacs.orgrsc.org. In systems where concentration gradients are pronounced, such as in microfluidic channels, the interplay between diffusion, convection, and local supersaturation levels can dictate the spatial distribution and growth patterns of crystals rsc.org. Generally, higher solute concentrations and thus higher supersaturation levels promote crystal propagation nih.gov. The rate of crystal growth is also influenced by these gradients, as they affect the supply of building units to the crystal surface mt.com.
Thermodynamic and Kinetic Control over this compound Precipitation
The precipitation of this compound can be governed by either thermodynamic or kinetic factors, or a combination of both. Thermodynamic control leads to the formation of the most stable crystalline phase under equilibrium conditions, whereas kinetic control can result in the formation of metastable phases or different morphologies due to the influence of reaction rates and pathways.
The thermodynamic solubility product (Ksp) quantifies the equilibrium between a solid ionic compound and its dissolved ions in a saturated solution. For this compound, specifically calcium hydrogenurate hexahydrate, solubility products have been determined experimentally under various conditions. These values are crucial for predicting the conditions under which precipitation is thermodynamically favored.
The solubility of this compound is generally low. For instance, the solubility of this compound in a stoichiometric solution at 37°C is reported as 0.5 mM researchgate.net. The thermodynamic solubility products of calcium hydrogenurate hexahydrate, Ca(HU)₂·6H₂O, have been measured across different temperatures. These values demonstrate a clear dependence on temperature, with the solubility product increasing (indicating higher solubility) as temperature rises.
| Temperature (K) | Solubility Product (pKs) |
| 288 | 10.12 ± 0.07 |
| 298 | 9.81 ± 0.09 |
| 310 | 9.28 ± 0.04 |
| 318 | 9.01 ± 0.03 |
Data from nih.govsemanticscholar.org. The solubility product is defined as Ks = a(Ca²⁺) · a²(C₅H₃N₄O₃⁻).
These solubility products are also influenced by pH and ionic strength researchgate.netnih.gov. At higher pH values, the urate anion concentration increases, potentially affecting the solubility product. The complex interplay of these factors dictates the precise conditions under which this compound precipitation occurs.
Solubility Investigations of this compound in Aqueous Media
The solubility of this compound in aqueous media is influenced by several factors, including pH, temperature, and the presence of other ions. Understanding these influences is key to predicting its precipitation and crystallization behavior.
pH-Dependent Solubility Profiles
The solubility of uric acid and its salts, including this compound, is significantly dependent on pH. Uric acid itself is a weak acid with a pKa of approximately 5.35 in urine nih.gov. At pH values below its pKa, uric acid exists predominantly in its protonated, non-ionized form, which is sparingly soluble spandidos-publications.comne-urology.compulsus.com. As the pH increases above the pKa, uric acid deprotonates to form the urate ion, which is considerably more soluble pulsus.combmj.com.
This compound, particularly in its hexahydrate form (calcium hydrogenurate hexahydrate, Ca(HU)₂ · 6H₂O), exhibits solubility that is influenced by pH. While specific solubility curves for this compound across a wide pH range are complex, the general trend observed for urate salts suggests that solubility increases with increasing pH, reaching a minimum solubility near neutral to slightly alkaline pH for monosodium urate researchgate.netresearchgate.net. However, this compound is generally considered poorly soluble in aqueous media compared to monosodium urate researchgate.netfrontiersin.org. The formation of this compound crystals is favored in acidic to neutral urine conditions where uric acid is less ionized nih.gov. Studies indicate that at pH values between 6.2 and 10.1, calcium hydrogenurate hexahydrate solubility was investigated, with solubility products (pKs) determined at various temperatures researchgate.netmdpi.com.
Temperature Effects on Solubility
Temperature plays a notable role in the solubility of urate compounds. Generally, the solubility of urate salts decreases as the temperature decreases spandidos-publications.commdpi.comecmjournal.org. For instance, a reduction in temperature from 37°C to 35°C can lower the solubility of monosodium urate from 6.8 to 6.0 mg/dL spandidos-publications.comecmjournal.org. This phenomenon is thought to contribute to the deposition of urate crystals in cooler, peripheral body parts, such as the joints of the fingers and toes mdpi.comecmjournal.org. Specifically, the solubility of calcium hydrogenurate hexahydrate has been reported to increase with increasing temperature researchgate.net.
Ionic Strength and Co-ion Influences (e.g., Sodium, Potassium, Magnesium)
The presence of various ions in aqueous solutions can significantly alter the solubility and nucleation behavior of urate compounds.
Sodium (Na⁺): Sodium ions generally reduce the solubility of urate researchgate.netmdpi.comresearchgate.net. At physiological concentrations of sodium chloride, urate solubility is considerably less than in salt-free solutions researchgate.net. Sodium urate itself is less soluble than other urate salts bmj.com.
Potassium (K⁺): Potassium ions can enhance the solubility of urate compounds by forming more soluble potassium urate salts bmj.comnih.govmdpi.com. Studies suggest potassium ions have the highest effect on increasing urate solubility among common cations bmj.com.
Magnesium (Mg²⁺): Magnesium ions can influence urate crystallization by inhibiting it, potentially by forming soluble complexes with urate mdpi.comresearchgate.net. Magnesium ions have also been shown to slightly inhibit the nucleation of monosodium urate researchgate.netfrontiersin.org.
Interactions of Ca²⁺-Urate in Solution and Early-Stage Aggregate Formation
Calcium ions (Ca²⁺) play a significant role in the interactions of urate in solution, particularly in promoting nucleation and influencing solubility. Calcium ions have been observed to dramatically enhance the nucleation of monosodium urate researchgate.net. It is hypothesized that calcium ions can either form an initial this compound nucleus or readily substitute for sodium ions in the urate crystal lattice due to similar ionic radii, thereby promoting nucleation spandidos-publications.com. This interaction can lead to the formation of early-stage aggregates, which are precursors to larger crystal structures. Uric acid crystals, in general, can also act as a nidus for the crystallization of other compounds, such as calcium oxalate (B1200264).
Phase Transformations Involving Uric Acid and its Salts
Uric acid can exist in different crystalline forms, notably anhydrous uric acid (UAA) and uric acid dihydrate (UAD) nih.gov. Uric acid dihydrate is a metastable form that can precipitate from supersaturated solutions, serving as a nucleus for subsequent stone growth. However, UAD is prone to dehydration and transformation into the thermodynamically more stable and less soluble anhydrous uric acid form nih.gov. This phase transition can occur over time in contact with liquid or air and is influenced by factors such as temperature and humidity. The prevalence of anhydrous uric acid in uric acid stones suggests that this transformation is a significant aspect of their formation and stability researchgate.net.
Data Tables
Table 1: Solubility Product (pKs) of Calcium Hydrogenurate Hexahydrate at Different Temperatures
| Temperature (K) | pKs Value | Reference |
| 288 | 10.12 ± 0.07 | researchgate.netmdpi.com |
| 298 | 9.81 ± 0.09 | researchgate.netmdpi.com |
| 310 | 9.28 ± 0.04 | researchgate.netmdpi.com |
| 318 | 9.01 ± 0.03 | researchgate.netmdpi.com |
Table 2: Solubility of this compound at 37°C
| Compound | Solubility (at 37°C) | Reference |
| This compound | 0.5 mM | frontiersin.org |
| This compound | 1,440 mg/L | |
| This compound | 1,500 mg/L (cold water) |
Note: Values are approximate and may vary based on specific experimental conditions and the form of this compound.
Table 3: Influence of Key Ions on Urate Solubility and Nucleation
| Ion | Effect on Urate Solubility | Effect on Urate Nucleation | Notes | Reference(s) |
| Na⁺ | Decreases | Generally increases | Sodium urate is less soluble than other urate salts. Can promote heterogeneous nucleation. | bmj.commdpi.comresearchgate.net |
| K⁺ | Increases | Negligible/Slightly inhibits | Forms more soluble potassium urate salts. | bmj.comresearchgate.netfrontiersin.orgnih.govmdpi.com |
| Mg²⁺ | Increases (complexes) | Slightly inhibits | May form soluble complexes with urate, inhibiting crystallization. | researchgate.netfrontiersin.orgmdpi.comresearchgate.net |
| Ca²⁺ | Decreases (MSU) | Dramatically increases | Reduces monosodium urate (MSU) solubility and significantly enhances MSU nucleation. May form initial this compound nuclei. | spandidos-publications.comresearchgate.net |
Compound List
Anhydrous uric acid (UAA)
Ammonium (B1175870) urate
Calcium ascorbate (B8700270)
Calcium hydrogenurate hexahydrate
Calcium oxalate
Calcium phosphate (B84403)
this compound
Magnesium chloride
Magnesium urate octahydrate
Monosodium urate (MSU)
Potassium hydrogen urate
Potassium urate
Sodium chloride
Sodium urate
Uric acid (UA)
Uric acid dihydrate (UAD)
Structural Characterization and Spectroscopic Analysis of Calcium Urate Phases
Crystallographic Investigations
Crystallographic techniques, primarily X-ray diffraction, are fundamental for determining the precise arrangement of atoms within a crystal lattice, providing insights into the compound's structure, symmetry, and physical properties.
Single Crystal X-ray Diffraction Studies of Calcium Urate Hexahydrate
Single crystal X-ray diffraction (SCXRD) is a powerful method for obtaining detailed three-dimensional structural information of crystalline materials. Studies have been conducted on this compound hexahydrate (CaUr₂·6H₂O) to elucidate its specific molecular arrangement and interactions. These investigations have characterized the calcium-urate interactions, contributing to a broader understanding of urate salt behavior in biological systems researchgate.netacs.orgacs.orgfigshare.com. The crystal structure of this compound hexahydrate has been visualized, revealing how calcium ions coordinate with urate molecules and water molecules, forming a specific crystalline architecture acs.org.
Powder X-ray Diffraction (XRD) for Polycrystalline Phases
Powder X-ray Diffraction (PXRD) is widely used to identify crystalline phases in polycrystalline samples, such as those found in biological samples or synthesized materials. PXRD patterns are unique fingerprints for crystalline substances, allowing for phase identification and quantification. For this compound, PXRD is employed to characterize bulk materials and to identify the presence of specific this compound phases, including the hexahydrate form researchgate.netacs.org. PXRD data can be indexed and refined to determine unit cell parameters, and the resulting patterns can be compared to known databases or simulated patterns derived from single crystal data for phase identification researchgate.netacs.org. PXRD is also instrumental in analyzing complex mixtures, such as those found in renal calculi, where this compound may be present alongside other mineral components like calcium oxalate (B1200264) and calcium phosphate (B84403) cambridge.org.
Unit Cell Parameters and Space Group Determination
The determination of unit cell parameters (lengths of the sides and angles between them) and the space group (describing the crystal's symmetry) are key outcomes of crystallographic analysis. For this compound, studies have focused on its hydrated forms. One powder X-ray diffraction study indexed and refined a monoclinic cell for a this compound phase with the following parameters:
| Parameter | Value |
| a | 17.356(6) Å |
| b | 3.528(1) Å |
| c | 11.285(1) Å |
| β | 94.23(2)° |
| Space Group | Not determined with certainty |
While this specific refinement indicated challenges in definitively determining the space group from the powder data, single crystal studies provide more detailed structural insights, and the availability of crystallographic information files (CIFs) for this compound hexahydrate supports the detailed structural characterization achieved through SCXRD researchgate.netacs.org.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing information about chemical bonds, functional groups, and molecular structure.
Infrared (IR) Spectroscopy for Chemical Bonding and Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the chemical composition and functional groups present in this compound. Molecules absorb specific frequencies of infrared radiation corresponding to the vibrational energies of their chemical bonds. This absorption leads to characteristic peaks in the IR spectrum, which can be used to identify functional groups such as hydroxyl (O-H), carbonyl (C=O), and N-H bonds within the urate anion and associated water molecules karger.comtubitak.gov.trsci-hub.se. IR spectroscopy has been utilized in the analysis of renal stones, where it aids in distinguishing various mineral components, including urates, by analyzing their unique vibrational signatures karger.comnih.gov. The intensity of these absorption bands can also be related to the concentration of specific functional groups within the sample sci-hub.se.
Raman Spectroscopy (Potential Application)
Raman spectroscopy, another vibrational spectroscopy technique, offers complementary information to IR spectroscopy. It relies on the inelastic scattering of light by molecules, which excites vibrational modes. Raman spectroscopy is particularly advantageous for analyzing samples with high water content, such as biological materials, as it is less sensitive to water interference compared to IR spectroscopy sevenpublicacoes.com.br. This makes it a promising technique for the analysis of this compound, especially in contexts like kidney stone analysis or the study of crystal deposition diseases nih.govsevenpublicacoes.com.brnih.gov. Raman spectroscopy has demonstrated the ability to identify and differentiate various crystalline components, including urate-containing crystals, by providing distinct spectral fingerprints nih.govnih.govwasatchphotonics.com. Specific vibrational bands can be assigned to different functional groups and molecular structures, enabling the identification of this compound and its potential presence in complex mixtures sevenpublicacoes.com.brwasatchphotonics.com.
Electron Microscopy and Surface Analysis
Electron microscopy techniques are indispensable for visualizing the fine details of crystalline materials. They offer high-resolution imaging capabilities to understand the micro- and nano-scale features of this compound.
Scanning Electron Microscopy (SEM) for Micro- and Nano-Morphology
Scanning Electron Microscopy (SEM) is a technique that generates high-resolution images of a sample's surface by scanning it with a focused beam of electrons. For crystalline compounds like this compound, SEM can reveal characteristic morphologies, particle sizes, and surface textures at the micro- and nanometer scales. Studies on related urinary crystals, such as calcium oxalate and uric acid, have utilized SEM to illustrate distinct crystal habits, including prismatic and platy structures, which are indicative of underlying crystallographic arrangements and formation conditions mdpi.commdpi.comsums.ac.ir. While direct SEM studies specifically detailing this compound crystal morphology are not extensively covered in the provided literature, the technique's inherent capability to resolve surface features would be instrumental in characterizing the micro- and nano-scale architecture of this compound precipitates.
Table 3.3.1: SEM Capabilities for Crystalline Materials
| Technique | Primary Output | Information Provided for Crystalline Materials | Typical Resolution | Example Application (Related Compounds) |
| SEM | Surface Images | Crystal morphology (shape, size, texture), surface topography, particle aggregation | Micrometer to nanometer scale | Visualization of prismatic uric acid crystals, platy calcium oxalate crystals mdpi.commdpi.comsums.ac.ir |
Transmission Electron Microscopy (TEM) for Nanocrystal Characterization
Transmission Electron Microscopy (TEM) provides even higher resolution than SEM, enabling detailed characterization of materials at the nanoscale. TEM works by passing a beam of electrons through an ultra-thin specimen, allowing for the observation of internal structure, crystal lattice, size, and shape of individual nanocrystals. For crystalline compounds such as this compound, TEM is crucial for understanding structural integrity and crystallographic details at the nanoscale. Research on calcium oxalate nanocrystallites has employed TEM to observe morphological changes and aggregation states under various conditions nih.govdovepress.com. TEM analysis is vital for identifying polymorphs and crystalline defects within nanomaterials.
Table 3.3.2: TEM Capabilities for Crystalline Materials
| Technique | Primary Output | Information Provided for Crystalline Materials | Typical Resolution | Example Application (Related Compounds) |
| TEM | Transmitted Electron Images | Nanocrystal size, shape, internal structure, crystal lattice, defects, polymorph identification | Angstrom to nanometer scale | Characterization of calcium oxalate nanocrystallites, observation of morphological changes nih.govdovepress.com |
Atomic Force Microscopy (AFM) for Real-Time Crystal Growth Observation
Atomic Force Microscopy (AFM) is a high-resolution surface-sensitive technique that allows for the real-time observation of crystal growth processes at the molecular and atomic levels. By scanning a sharp tip across a crystal surface immersed in a solution, AFM can map surface topography and monitor the dynamic addition of molecules to crystal faces. This capability is invaluable for understanding crystallization kinetics and mechanisms, including the formation of step edges, terraces, and growth spirals core.ac.ukphysiology.orgresearchgate.netnih.govresearchgate.net. Studies on calcium-containing crystals have utilized AFM to investigate how various modifiers affect crystal growth rates and surface morphology core.ac.ukphysiology.orgresearchgate.netnih.gov. Applying AFM to this compound would enable direct visualization of its growth dynamics, providing critical data on nucleation and propagation mechanisms.
Table 3.3.3: AFM Capabilities for Crystalline Materials
| Technique | Primary Output | Information Provided for Crystalline Materials | Typical Resolution | Example Application (Related Compounds) |
| AFM | Surface Topography Maps | Real-time crystal growth, step dynamics, surface morphology, molecular interactions, growth mechanisms | Angstrom to nanometer scale | Observation of calcium oxalate crystal growth, effect of inhibitors on step advancement core.ac.ukphysiology.orgresearchgate.netnih.gov |
Elemental and Compositional Analysis Techniques
Elemental and compositional analysis techniques are essential for determining the precise chemical makeup of this compound, including its elemental constituents and their relative abundance.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the quantitative determination of elemental composition. It excels at detecting and quantifying a wide range of elements, including calcium, at very low concentrations (parts per billion or trillion). For crystalline compounds like this compound, ICP-MS can accurately measure the calcium content, which is fundamental to its chemical identity. Studies employing ICP-MS for elemental analysis in biological fluids and materials, often related to stone formation, confirm its precision and sensitivity in quantifying calcium nih.govnih.govmdpi.comamu.edu.plpsu.edu. This technique is essential for verifying the elemental stoichiometry and purity of synthesized or isolated this compound samples.
Table 3.4.1: ICP-MS Capabilities for Crystalline Materials
| Technique | Primary Output | Information Provided for Crystalline Materials | Typical Detection Limit | Example Application (Related Compounds) |
| ICP-MS | Elemental Concentrations | Quantitative determination of elemental composition, including calcium content, trace element analysis | ppb to ppt (B1677978) range | Quantification of calcium in biological samples and materials nih.govnih.govmdpi.comamu.edu.plpsu.edu |
X-ray Fluorescence (XRF) Spectroscopy
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical method used to determine the elemental composition of a sample. When applied to crystalline materials like this compound, XRF can identify and quantify the presence of elements, particularly calcium, and detect any trace impurities. XRF works by exciting atoms in the sample with X-rays, causing them to emit characteristic fluorescent X-rays at energies specific to each element. Research on kidney stones, which can involve calcium-containing compounds, frequently uses XRF to identify elemental constituents, including calcium, and trace metals clinmedjournals.orgresearchgate.netresearchgate.netorientjchem.org. This technique provides a rapid and reliable means of assessing the elemental makeup of this compound.
Thermogravimetric Analysis (TGA) for Hydration State and Decomposition
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the hydration state of crystalline compounds and elucidating their decomposition pathways. While specific TGA data for pure this compound phases are not extensively detailed in the provided search results, general principles and related calcium compounds offer insight.
TGA involves heating a sample at a controlled rate, and the resulting mass loss corresponds to the volatilization of water or decomposition of the compound. For hydrated salts, a distinct mass loss plateau at a specific temperature range indicates the removal of water molecules. Subsequent mass losses at higher temperatures reveal the decomposition of the anhydrous salt.
In a study involving a hydrated crystalline adduct of urea (B33335) with calcium nitrate (B79036) (Ca(NO₃)₂·CO(NH₂)₂·3H₂O), TGA was used to analyze its thermal behavior. This compound, though not this compound, demonstrates how TGA can track water loss. The study indicated that water stabilizes the complex, and its departure precedes the decomposition of urea akjournals.com. In another related context, TGA of hydrated calcium oxalate, a similar calcium salt, showed distinct weight loss processes corresponding to the release of water molecules at lower temperatures, followed by decomposition at higher temperatures etamu.edumdpi.com. For instance, hydrated calcium oxalate exhibits water loss between 100-300°C, with a mass decrease from 100% at 100°C to about 88% at 300°C etamu.edu.
While direct quantitative data for this compound's hydration states (e.g., monohydrate, dihydrate) and their specific TGA decomposition profiles are not explicitly detailed in the provided snippets, the technique is fundamental for such characterization. The expected TGA profile for a hydrated this compound salt would typically show an initial endothermic event corresponding to the loss of bound water, followed by further decomposition steps at elevated temperatures, yielding calcium oxide and gaseous products.
Optical Crystallography for Microscopic Identification
Optical crystallography, particularly using polarized light microscopy, is a cornerstone for the microscopic identification and characterization of crystalline substances, including this compound. This technique relies on the interaction of polarized light with the crystal's internal structure to reveal optical properties such as birefringence, extinction angles, and morphology.
Compensated polarized light microscopy (CPLM) is the gold standard for identifying crystals in biological fluids, such as synovial fluid, for diagnosing crystal-induced arthropathies like gout (monosodium urate crystals) and pseudogout (calcium pyrophosphate dihydrate crystals) mdpi.comnih.gov. While these studies focus on urate and pyrophosphate crystals, the principles apply to this compound as well.
Key Optical Properties and Identification:
Morphology: Crystals can exhibit various shapes. For example, calcium oxalate monohydrate crystals, which share some similarities in analysis with other calcium salts, can appear as elongated rods or biconvex shapes nih.gov. Urate crystals in general, when viewed under polarized light, can have characteristic shapes that aid in identification.
Birefringence: Most crystalline solids, excluding those with cubic symmetry, are birefringent. This means they have different refractive indices along different crystallographic axes. When viewed under polarized light, this property causes interference colors and changes in light intensity as the crystal is rotated. Calcium oxalate monohydrate crystals, for instance, are strongly birefringent nih.gov.
Sign of Elongation/Birefringence: In polarized light microscopy, crystals are often described by their "sign of elongation" or the nature of their birefringence (positive or negative). Monosodium urate (MSU) crystals, for example, are typically negatively birefringent, appearing yellow when aligned parallel to the slow axis of a red compensator and blue when aligned across it medscape.com. Calcium pyrophosphate dihydrate (CPPD) crystals are also birefringent and are often described as shorter and rhomboidal compared to MSU crystals medscape.com. While specific data for this compound's birefringence sign is not provided, its crystalline form would exhibit characteristic optical properties.
Inter-observer Agreement: Studies on crystal identification in synovial fluid using CPLM have shown good inter-observer agreement (κ = 0.74), confirming its reliability when performed by trained observers nih.gov.
The ability to distinguish between different types of crystals based on their optical properties is critical. For instance, while urate crystals are typically needle-shaped, calcium phosphate crystals can be rhomboidal or rod-shaped nih.gov. Techniques like selective dissolution using agents such as formalin or ethylenediamine (B42938) tetraacetic acid (EDTA) can further aid in crystal identification by selectively dissolving certain crystal types, allowing for clearer microscopic analysis researchgate.net.
Data Table: Optical Microscopy Characteristics of Related Crystals
| Crystal Type | Morphology | Birefringence | Sign of Elongation/Birefringence | Typical Appearance under Polarized Light (with compensator) | Source Reference |
| Monosodium Urate (MSU) | Needle-shaped | Birefringent | Negative | Yellow (parallel to slow axis), Blue (perpendicular) | medscape.com |
| Calcium Pyrophosphate Dihydrate (CPPD) | Rhomboidal, shorter than MSU | Birefringent | Variable (often positive) | Varies | medscape.com |
| Calcium Oxalate Monohydrate | Oval, biconvex, dumbbells, elongated rods | Strongly | Positive | Varies | nih.gov |
Role of Calcium Urate in Crystal Deposition Phenomena: Mechanistic Insights
Calcium Urate in Animal Excreta and Pathological Deposits
This compound, or more broadly urate compounds, are naturally occurring substances found in the excreta of various animal species. Their presence can range from normal physiological excretion to pathological accumulation, forming crystals and stones.
Occurrence in Domestic Animals (e.g., Dogs, Cats)
Dogs: Urate urolithiasis is a notable concern in certain dog breeds, primarily due to metabolic predispositions. Dalmatians and Bulldogs exhibit a higher frequency of urate stone formation, often linked to a genetic defect in the metabolic pathway that converts uric acid to allantoin, leading to increased urinary uric acid excretion vettimes.commsdvetmanual.comvcahospitals.competmd.com. Portosystemic shunts, an abnormal blood vessel bypassing the liver, can also impair uric acid metabolism and predispose dogs to urate stones vettimes.commsdvetmanual.comvcahospitals.competmd.com. Ammonium (B1175870) urate stones are the most prevalent type of urate calculi in dogs msdvetmanual.com. These crystals tend to form in acidic urine, although they can be present in urine of any pH eclinpath.comnih.govpulsus.com. Urate crystals have also been observed in dogs with congenital or acquired portal vascular anomalies eclinpath.com.
Cats: In feline urolithiasis, urate uroliths represent the third most common type, accounting for approximately 6% to 10% of all feline uroliths submitted for analysis msdvetmanual.commissouri.edunih.gov. These stones are predominantly found in the bladder missouri.edu. While Siamese cats tend to have a higher incidence of urate calculi, Persian cats have fewer nih.gov. A significant predisposition to urate stones has been identified in Egyptian Mau cats missouri.edu. In cats, urate urolithiasis is frequently associated with liver disease, particularly portosystemic vascular anomalies msdvetmanual.commissouri.edu. Idiopathic urate uroliths, occurring without identifiable liver disease, can also develop missouri.edu. Risk factors include the consumption of highly acidic and concentrated urine, often linked to diets rich in purine (B94841) precursors, such as liver msdvetmanual.com.
Occurrence of Urate Uroliths in Domestic Animals
| Animal Species | Predisposed Breeds/Conditions | Primary Stone Type | Associated Factors |
| Dogs | Dalmatians, Bulldogs, English Bulldogs, Russian Black Terriers | Ammonium urate | Genetic defect in uric acid metabolism, portosystemic shunts, acidic urine vettimes.commsdvetmanual.comvcahospitals.competmd.com. Also seen with portal vascular anomalies eclinpath.com. |
| Cats | Egyptian Maus, Siamese (higher incidence) | Ammonium urate | Liver disease (portosystemic vascular anomalies), idiopathic urate uroliths, acidic urine, diets high in purine precursors msdvetmanual.commissouri.edunih.gov. |
Presence in Other Wild Species (e.g., Snakes, Otters, Dolphins, Ferrets)
While the primary focus of research has been on domestic animals, urate deposits are also found in wild species. Studies have investigated ammonium urate nephroliths from bottlenose dolphins (Tursiops truncatus), indicating the presence of urate stones in these marine mammals nih.gov. Information regarding the specific occurrence of this compound deposits in snakes, otters, or ferrets was not extensively detailed within the provided search results.
Contribution to Urolithiasis and Biomineralized Concretion Formation
This compound and related urate compounds significantly influence the processes leading to urolithiasis, particularly in the formation of calcium oxalate (B1200264) stones, through various physicochemical mechanisms.
Mechanisms of Heterogeneous Nucleation and Epitaxy
Heterogeneous Nucleation: Urate and phosphate (B84403) ions are recognized promoters of heterogeneous nucleation, a process where crystal formation is initiated on a pre-existing surface or substrate spandidos-publications.com. Uric acid and monosodium urate (MSU) crystals can act as seeding agents, promoting the heterogeneous nucleation of calcium oxalate (CaOx) crystals pulsus.comscielo.org.aracs.orgsaudijournals.com. This interaction accelerates the precipitation of CaOx from metastable solutions, effectively providing a template for stone formation eco-vector.com. The presence of urate crystals in the urinary tract can thus initiate or enhance the aggregation and growth of other mineral deposits.
Epitaxy: Epitaxy describes the ordered growth of one crystalline material on the surface of another, where the crystallographic orientation of the substrate influences the orientation of the growing crystal researchgate.net. Urate crystals have been theorized to facilitate CaOx stone formation through epitaxy, acting as a template upon which CaOx crystals can deposit and grow eco-vector.comresearchgate.netnih.gov. However, some research suggests that the physiological relevance of urate-CaOx epitaxy in vivo may be limited due to the presence of urinary macromolecules that can coat crystal surfaces, potentially hindering direct epitaxial interactions acs.org.
"Salting Out" Effects on Other Crystalline Components (e.g., Calcium Oxalate)
The "salting out" effect describes a phenomenon where the presence of one solute (in this case, urate) reduces the solubility of another solute (calcium oxalate) in a solution, thereby promoting its precipitation nih.govnih.govresearchgate.net. Hyperuricosuria, characterized by elevated urinary urate concentrations, is considered a predisposing factor for calcium oxalate stone formation. Dissolved urate salts can decrease the solubility of calcium oxalate in urine, causing it to precipitate out more readily nih.govnih.govresearchgate.netnih.gov. This mechanism contributes to the increased risk of calcium oxalate stone formation in individuals with high urinary urate levels. Conversely, one study indicated that urate might not influence calcium oxalate crystallization in whole human urine at a specific pH and could potentially have an opposite effect portlandpress.com.
Influence on Crystal Aggregation and Growth in Model Systems
Compound List:
this compound
Uric acid (UA)
Monosodium urate (MSU)
Ammonium urate
Calcium oxalate (CaOx)
Calcium phosphate (CaP)
Struvite (Magnesium ammonium phosphate)
Allantoin
Xanthine
Experimental Models for Studying Calcium Urate Formation and Its Biological Implications
Animal Models for Urate Biomineralization Research
Induced Models for Urate Crystal Formation (e.g., Rodents, Drosophila)
Genetic Modifications (e.g., Uricase Gene Knockout)
Genetic modification strategies, particularly gene knockout models, offer a direct approach to mimic human conditions where uric acid metabolism is altered. The most prominent example in this context is the disruption of the urate oxidase (Uox) gene. Uricase is an enzyme present in most mammals that catalyzes the conversion of uric acid to allantoin, a more soluble compound that is readily excreted. Humans and other higher primates lack a functional uricase enzyme due to gene mutations that occurred during evolution, leading to higher circulating uric acid levels compared to other mammals nih.govnih.govmdpi.com.
Uricase Gene Knockout Mouse Models: Mice engineered to lack the Uox gene (Uox-knockout mice) spontaneously develop significant hyperuricemia, often exceeding 420 μmol/L, which is considerably higher than wild-type mice nih.govufl.edunih.govfrontiersin.org. This genetic deficiency closely simulates the human condition of hyperuricemia. These Uox-knockout mice exhibit pronounced hyperuricemia and subsequently develop urate nephropathy, characterized by generalized injury to renal segments and deposition of urate crystals within the kidneys ufl.edunih.gov. Studies have reported reduced survival rates in these models, with some knockout mice dying before 4 weeks of age, highlighting the severe physiological impact of sustained hyperuricemia and urate deposition nih.govnih.gov. Renal dysfunction, including elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, along with glomerular and tubular lesions, are commonly observed in these genetically modified animals nih.gov.
Table 1: Key Characteristics of Uricase Gene Knockout Mouse Models for Hyperuricemia
| Feature | Uricase Gene Knockout (Uox KO) Mouse Model |
| Genetic Basis | Disruption of the urate oxidase (Uox) gene. |
| Primary Consequence | Loss of uricase activity, leading to impaired uric acid degradation. |
| Serum Uric Acid | Significantly elevated (>420 μmol/L) nih.gov. |
| Renal Pathology | Urate nephropathy, glomerular and tubular lesions, urate crystal deposition nih.govufl.edunih.gov. |
| Survival Rate | Reduced; ~40% survival up to 62 weeks reported in some studies nih.govfrontiersin.org. |
| Biological Implication | Mimics human hyperuricemia due to uricase deficiency. |
Pharmacological Induction Methods (e.g., Potassium Oxonate)
Pharmacological agents that interfere with uric acid metabolism or excretion are widely used to induce hyperuricemia and, consequently, calcium urate crystal formation in experimental animals. Potassium oxonate (PO) is a primary example, acting as a potent inhibitor of uricase clinexprheumatol.orgnih.gov. By blocking uricase activity, PO prevents the conversion of uric acid to allantoin, leading to an accumulation of uric acid in the bloodstream.
Potassium Oxonate-Induced Hyperuricemia Models: Administration of potassium oxonate to rodents, such as rats and mice, is a common method to rapidly induce hyperuricemia clinexprheumatol.orgnih.govdovepress.com. Different protocols exist, involving oral administration (e.g., in feed or via gavage) or intraperitoneal injection of PO clinexprheumatol.orgnih.govdovepress.comekb.eg. Doses can range from 250 mg/kg to 1.5 g/kg per day, depending on the species and duration of the study clinexprheumatol.orgnih.govdovepress.comekb.eg.
Studies using PO in rats have demonstrated a significant increase in serum uric acid levels, often 1.5 to 2 times higher than control groups, or even higher with specific dosing regimens clinexprheumatol.orgekb.eg. While mild hyperuricemia induced by lower doses of PO might show minimal direct renal damage, it can lead to early interstitial fibrosis, suggesting subclinical effects clinexprheumatol.org. More aggressive protocols, such as combining PO with yeast extract (which provides purines to increase uric acid production) or administering high doses of PO, can result in substantial increases in serum uric acid, accompanied by the deposition of urate crystals in the kidneys, inflammatory cell infiltration, and tubulointerstitial fibrosis clinexprheumatol.org. These changes closely resemble urate nephropathy observed in human conditions. For instance, gavaging rats with potassium oxonate and uric acid has been used to simulate the effects of soluble uric acid on the kidney, and when combined with intrarenal injection of monosodium urate (MSU) crystals, it models the simultaneous presence of soluble uric acid and crystals in the kidney frontiersin.org.
Table 2: Key Characteristics of Potassium Oxonate-Induced Hyperuricemia Models
| Feature | Potassium Oxonate (PO) Model |
| Mechanism | Inhibition of uricase enzyme activity, preventing uric acid degradation. |
| Animal Models | Rats, mice. |
| Administration | Oral (gavage, feed) or intraperitoneal injection. |
| Induction Outcome | Elevated serum uric acid levels (e.g., 1.5-2x increase or significantly higher) clinexprheumatol.orgekb.eg. |
| Renal Pathology | Urate crystal deposition, inflammatory cell accumulation, interstitial fibrosis clinexprheumatol.org. |
| Associated Conditions | Can be combined with purine-rich diets (e.g., yeast extract) to enhance hyperuricemia clinexprheumatol.org. |
Investigation of Urate Metabolism and Excretion Pathways in Animal Systems
Understanding how uric acid is handled by the body—its synthesis, reabsorption, and excretion—is crucial for comprehending the development of hyperuricemia and this compound deposition. Animal models provide valuable systems for dissecting these complex pathways, particularly focusing on the roles of various urate transporters in the kidneys and intestines.
Urate Transporters and Pathways: Uric acid is primarily filtered by the glomerulus and then reabsorbed or secreted in the renal tubules, with a smaller proportion excreted via the intestine nih.govmdpi.com. Key transporters involved in renal urate handling include:
URAT1 (Urate Transporter 1, SLC22A12): Located in the apical membrane of proximal tubule cells, URAT1 is a major urate reabsorber, exchanging urate for anions like chloride nih.govmdpi.comjci.orgmdpi.com.
GLUT9 (Glucose Transporter 9, SLC2A9): Found on both apical and basolateral membranes, GLUT9 is critical for urate reabsorption in the kidneys, particularly in the distal convoluted tubules in rodents frontiersin.orgnih.govmdpi.comjci.org.
OATs (Organic Anion Transporters, e.g., OAT1, OAT3): These transporters are generally involved in urate secretion into the tubular lumen nih.govjci.orgmdpi.com.
ABCG2 (ATP-binding cassette sub-family G member 2): This transporter plays a role in urate excretion from renal tubule cells and intestinal epithelial cells nih.govmdpi.commdpi.com.
Species differences exist in the expression and function of these transporters. For instance, while URAT1 is crucial for human urate reabsorption, its role in mice appears less significant compared to humans jci.org. Conversely, GLUT9 is highly expressed in the distal convoluted tubules of mice, whereas in humans, it is more prominent in proximal tubules jci.org. The intestine also contributes to urate excretion, with transporters like ABCG2 playing a role nih.govmdpi.com. Furthermore, gut bacteria can metabolize uric acid, potentially influencing systemic urate levels nih.gov.
Table 3: Key Urate Transporters and Their Roles in Animal Systems
| Transporter | Primary Location in Kidney/Intestine | Primary Function in Urate Handling | Notes on Species Differences |
| URAT1 | Renal Proximal Tubule (apical) | Urate Reabsorption | More important in humans than mice jci.org. |
| GLUT9 | Renal Proximal/Distal Tubule | Urate Reabsorption | High levels in mouse distal tubules; proximal in humans jci.org. |
| OAT1/OAT3 | Renal Proximal Tubule | Urate Secretion | Involved in urate excretion jci.org. |
| ABCG2 | Renal Tubules, Intestinal Epithelium | Urate Excretion | Contributes to extra-renal excretion nih.govmdpi.com. |
Compound Names:
this compound
Uric acid (UA)
Allantoin
Monosodium urate (MSU)
Potassium oxonate (PO)
Urate oxidase (Uricase)
URAT1
GLUT9
OAT1
OAT3
ABCG2
Environmental and Geological Aspects of Calcium Urate Occurrence
Occurrence in Natural Mineral Deposits
Direct evidence for naturally occurring mineral deposits composed primarily of calcium urate is not extensively documented in geological literature. However, its formation is plausible in specific environments where both calcium and urate ions are present in sufficient concentrations. The most likely locations for such deposits are associated with large accumulations of animal excreta, such as guano deposits from seabirds and bats.
Guano deposits are rich in nitrogenous compounds, including uric acid and its salts researchgate.net. These deposits also contain significant amounts of calcium, derived from the diet of the animals, which can include fish bones and insects edenbluegold.com. The interaction of uric acid with calcium carbonate from underlying limestone or coral rock, or with calcium present in the guano itself, can lead to the formation of various calcium-containing minerals, including calcium phosphates and potentially this compound. While phosphate (B84403) minerals like hydroxylapatite are more commonly reported in these environments, the conditions for this compound precipitation, specifically a pH range of 6.2 to 10.1, can exist nih.govusf.edu.
Role of Environmental Factors in Urate Crystallization Outside Biological Systems
The crystallization of urates outside of a biological system is governed by fundamental principles of chemistry and is significantly influenced by the surrounding environment.
Climate plays a crucial role in the preservation and mineralogy of urate-rich deposits like guano. Arid conditions are essential for the accumulation and preservation of guano, as significant rainfall would wash away soluble components, including uric acid and its salts noaa.gov. The development of substantial guano reserves, and by extension the potential for urate mineral formation, is therefore restricted to regions with limited precipitation noaa.gov.
Hydrological factors, such as the amount of water percolating through a guano deposit, influence the pH and the concentration of dissolved ions, thereby controlling which minerals will precipitate. In wetter environments, uric acid is more likely to be leached away or altered to other compounds. Conversely, in arid environments with limited water movement, the concentration of urate and calcium ions can increase, favoring the precipitation of this compound. The stable C and N isotope ratios in bat guano have been shown to reflect past precipitation levels, indicating the strong influence of hydrology on the composition of these deposits frontiersin.orgvt.eduresearchgate.net.
The table below summarizes the influence of key climatic and hydrological factors on urate mineralogy.
| Factor | Influence on Urate Mineralogy |
| Low Precipitation | Promotes the preservation and accumulation of urate-rich deposits. |
| High Precipitation | Leads to leaching and removal of soluble urates, hindering mineral formation. |
| Arid Climate | Favors the concentration of urate and other ions, increasing the likelihood of precipitation. |
| Humidity | Can influence the hydration state of any urate minerals that form. |
| Percolating Water | Affects the pH and ionic concentration of the deposit, controlling mineral stability. |
The formation of this compound is dependent on specific geochemical conditions. The primary requirements are a source of calcium ions and a source of urate ions, along with a suitable pH.
Source of Calcium: In the context of guano deposits, calcium can be sourced from the underlying bedrock (e.g., limestone) or from the guano itself, which contains calcium from the animals' diet edenbluegold.comresearchgate.net. The dissolution of carbonate rocks by acidic solutions derived from guano can release calcium ions into the system mdpi.com.
Source of Urate: The primary source of urate is the uric acid present in the excreta of birds and reptiles researchgate.netquora.com.
pH: The solubility of urates is pH-dependent. Studies on the precipitation of calcium hydrogenurate hexahydrate show that it forms in a pH range of approximately 6.2 to 10.1 nih.gov. Below this pH, uric acid is more likely to precipitate, while at a very high pH, other calcium minerals like calcium carbonate may be favored nih.gov. The decomposition of organic matter in guano can create micro-environments with varying pH levels, influencing which minerals form usf.edu.
The geochemical processes in cave environments, where bat guano accumulates, provide a good model for understanding these interactions. The interaction between acidic solutions from the guano and the carbonate bedrock leads to the formation of a variety of secondary minerals, primarily phosphates, but the same principles apply to the potential formation of this compound researchgate.netusf.edu.
Guano deposits can contain various trace elements and heavy metals, sourced from the diet of the birds or bats guano.com.auwku.edu. While the direct influence of these elements on the crystallization of this compound is not well-documented, studies on urate crystallization in biological systems suggest that certain ions can either promote or inhibit crystal formation. For instance, sodium urate has been shown to accelerate the precipitation of calcium oxalate (B1200264) nih.gov. It is plausible that the presence of other cations could influence the nucleation and growth of this compound crystals in a similar manner.
| Heavy Metal | Potential Influence on Urate Mineralization |
| Lead (Pb) | May be incorporated into the crystal lattice of urate minerals or influence local pH conditions. |
| Cadmium (Cd) | Could affect microbial activity within the guano, indirectly influencing mineralization processes. |
| Mercury (Hg) | Its presence could alter the chemical environment, but its direct role in urate crystallization is unknown. |
| Zinc (Zn) | As an essential nutrient, it could be utilized by microbes, impacting the overall geochemistry. |
| Copper (Cu) | May form other mineral phases that compete for anions, or potentially be incorporated into urate structures. |
This compound in Zoological Contexts (beyond internal pathologies)
In a zoological context, the primary occurrence of this compound outside of internal pathologies is in the excreta of uricotelic animals, namely birds and reptiles quora.comresearchgate.netoup.com. These animals excrete nitrogenous waste primarily as uric acid or its salts to conserve water oup.com. The white, pasty component of their droppings is largely composed of urates quora.com.
While often referred to simply as "urates," the exact chemical composition can vary. Studies on avian excreta have identified ammonium (B1175870) urate and other compounds, suggesting that pure uric acid is not always the end product researchgate.netresearchgate.net. The presence of calcium in the diet of these animals means that this compound can be a component of these excretions. For example, an orange tinge in the urates of some reptiles can indicate an excess of dietary calcium, which is precipitated in the kidneys as calcium-containing crystals researchgate.net. The excreted urates are therefore a direct source of this compound to the environment quora.comresearchgate.net.
These excreted urates, upon deposition in the environment, become the primary source material for the potential formation of larger this compound deposits under favorable geological and climatic conditions as discussed in the preceding sections.
Future Directions in Calcium Urate Research
Advanced Computational Modeling of Calcium Urate Systems
The complexity of crystallization in biological environments necessitates the use of powerful predictive tools. Advanced computational modeling offers a pathway to understand this compound systems at a level of detail unattainable through experimental methods alone. Future research will increasingly leverage these in silico techniques to deconstruct the multifaceted process of this compound formation.
Molecular Dynamics (MD) Simulations: MD simulations are set to become an invaluable tool for exploring the early stages of this compound nucleation. By modeling the interactions between individual urate anions, calcium cations, and water molecules, researchers can visualize the spontaneous formation of crystal nuclei from a supersaturated solution. Advanced techniques, such as well-tempered metadynamics, can overcome the time-scale limitations of traditional MD, allowing for the simulation of rare events like nucleation and the identification of non-classical crystallization pathways, such as two-step mechanisms involving dense, disordered clusters that precede the formation of an ordered crystal lattice. These simulations can also elucidate the role of biological macromolecules, modeling how proteins or glycosaminoglycans might inhibit or promote crystal growth by binding to specific crystal faces.
Density Functional Theory (DFT): DFT calculations provide a highly accurate quantum mechanical description of molecular systems. This method will be crucial for determining the intrinsic properties of this compound crystals, such as their surface energies, and for predicting their vibrational spectra (e.g., Raman and infrared). By creating a theoretical spectral library for different urate salts and their hydrates, DFT can aid in the unambiguous interpretation of complex experimental data obtained from biological samples, where multiple mineral phases may coexist. Furthermore, DFT can be used to model the interaction energies between this compound surfaces and potential inhibitor molecules, fast-tracking the identification of compounds that could prevent crystal formation.
| Modeling Technique | Application in this compound Research | Potential Insights |
| Molecular Dynamics (MD) | Simulating nucleation and growth from solution; Modeling interactions with biological molecules (e.g., proteins). | Elucidation of nucleation pathways (classical vs. non-classical); Identification of key interactions for inhibition/promotion. |
| Density Functional Theory (DFT) | Calculating energetic stability of crystal structures; Predicting vibrational spectra (Raman, IR). | Understanding polymorph stability; Aiding experimental identification in mixed samples. |
| Multi-scale Modeling | Integrating atomistic details into continuum models of crystal growth. | Predicting macroscopic crystal morphology based on molecular-level conditions. |
Interdisciplinary Approaches to Urate Biomineralization
The formation of this compound in a biological setting is not a simple precipitation event but a complex process of biomineralization, influenced by a host of biological and chemical factors. A comprehensive understanding requires transcending traditional disciplinary boundaries and fostering collaboration between diverse fields of expertise.
Recent research into the pathological biomineralization of monosodium urate (MSU) provides a compelling model for this interdisciplinary approach. news-medical.net Studies have shown that MSU crystallization is not a random event but a templated process, where collagen fibrils in damaged cartilage can act as a scaffold for the heterogeneous nucleation of an amorphous urate precursor. news-medical.net This non-classical pathway imprints unique structural and textural features onto the resulting crystals, distinguishing them from their synthetically grown counterparts. news-medical.net
Future research on this compound should adopt a similar collaborative framework:
Materials Science & Crystallography: To perform detailed characterization of this compound crystals isolated from biological sources, examining their structure, morphology, and any included organic matrix.
Biochemistry & Molecular Biology: To identify and characterize specific macromolecules (proteins, lipids, etc.) that may act as promoters or inhibitors of this compound nucleation and growth.
Microbiology & Geochemistry: To investigate the potential role of microorganisms in mediating this compound precipitation in various biological and environmental niches, a phenomenon well-documented for other minerals like calcium carbonate.
Clinical & Pathophysiological Research: To correlate the presence and specific characteristics of this compound deposits with disease states, cellular responses, and the local biochemical environment.
By integrating findings from these diverse fields, researchers can build a holistic model of this compound biomineralization, from the initial ion-by-ion assembly to its ultimate pathological or environmental impact.
Development of Novel Analytical Methodologies for this compound Identification and Characterization
The accurate identification and detailed characterization of this compound in complex biological and environmental samples remain a significant challenge. Future progress will depend on the development and refinement of novel analytical techniques that offer higher sensitivity, greater specificity, and the ability to perform analysis in situ.
Advanced Spectroscopic and Imaging Techniques: While traditional methods like Fourier-transform infrared spectroscopy (FTIR) are useful, future research will focus on techniques with higher spatial resolution and greater chemical specificity.
Raman Spectroscopy: This technique offers non-destructive chemical analysis at the micron scale, making it ideal for identifying mineral phases within tissue sections without complex sample preparation. Future work will involve building comprehensive spectral libraries to differentiate this compound from other urate salts and co-localized minerals.
Dual-Energy Computed Tomography (DECT): DECT has already shown promise in its ability to differentiate between urate and calcium-based deposits in a clinical setting. Future advancements will focus on increasing resolution and refining algorithms to specifically identify and quantify this compound deposits in vivo.
High-Resolution Microscopy: Combining high-resolution imaging with elemental analysis is key to understanding the context of mineralization. Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) will continue to be vital for correlating the morphology of crystal deposits with their precise elemental composition.
Integrated and Correlative Approaches: The most powerful insights will come from combining multiple analytical methods. A future workflow might involve initial screening of a tissue sample with DECT, followed by microscopic identification of deposits using Raman spectroscopy, and culminating in ultra-structural and elemental analysis with SEM-EDX. Furthermore, as discussed in section 7.1, coupling these experimental techniques with DFT-predicted spectra will provide an unprecedented level of confidence in identifying this compound, even when it is present in minute quantities or mixed with other substances.
Exploration of this compound in Undiscovered Biological or Environmental Niches
While this compound is recognized as a rare component of human kidney stones, its occurrence may be more widespread than currently appreciated, particularly in specific microbial and geochemical environments. nih.gov Future research should expand the search for this compound beyond the human body to explore niches where the necessary chemical precursors—soluble urate and calcium ions—are abundant.
Microbially-Mediated Precipitation: The degradation of purines is a key part of the global nitrogen cycle, and many bacteria possess pathways to metabolize uric acid. nih.gov Recent studies have identified novel anaerobic pathways for uric acid degradation in gut bacteria, such as Escherichia coli. news-medical.netresearchgate.netbiorxiv.org These metabolic processes can alter local pH and ion concentrations. In environments rich in both uric acid (from the breakdown of nucleic acids in animal waste or guano) and calcium, it is plausible that microbial activity could induce the precipitation of this compound. Potential niches for exploration include:
The Gut Microbiome: The intestine is a key site for purine (B94841) metabolism, with a significant portion of bodily uric acid secreted into the gut. nih.gov In this calcium-rich environment, specific microbial communities could potentially facilitate this compound formation.
Soils and Sediments: Soils receiving high inputs of animal waste (e.g., agricultural soils, areas near bird colonies) are rich in both purine degradation products and calcium. The biogeochemical cycling of these elements by soil microbes could create microenvironments conducive to this compound precipitation, analogous to the formation of calcium oxalate (B1200264) by soil fungi. researchgate.net
Biomineralization in Other Organisms: Uric acid is the primary nitrogenous waste product for birds, reptiles, and many terrestrial arthropods. Investigating the excretory systems and mineralized structures (e.g., eggshells) of these organisms may reveal novel instances of this compound biomineralization, providing new models to study its formation and function.
The search for this compound in these undiscovered niches, guided by an understanding of microbial metabolism and geochemistry, could significantly broaden our perspective on the role of this compound in biology and the environment.
Q & A
How is Calcium Urate identified and differentiated from other crystal types in renal calculi?
Basic Research Question
this compound identification requires a combination of microscopy and chemical methods. Polarized light microscopy distinguishes this compound from calcium pyrophosphate (CPP) or calcium oxalate by birefringence properties: this compound exhibits strong negative birefringence, whereas CPP shows weak positive birefringence . Confirmatory tests include uricase digestion to dissolve urate crystals, followed by spectroscopic verification (e.g., infrared spectroscopy) to quantify urate content . For mixed calculi, sequential analysis using microchemical assays (e.g., ammonium molybdate for phosphate detection) is recommended to resolve compositional ambiguities .
What dietary factors influence urinary this compound excretion and stone formation risk?
Basic Research Question
Dietary calcium intake demonstrates a paradoxical relationship with this compound stone risk. While low calcium diets (<30 mmol/day) may increase urinary oxalate (a co-risk factor for urate stones), normal calcium intake (>30 mmol/day) stabilizes oxalate metabolism without significantly altering urinary urate excretion . Protein-rich diets elevate purine metabolism, increasing uric acid production, whereas alkaline-forming foods (e.g., citrate-rich fruits) raise urine pH, reducing urate supersaturation . Cohort studies should control for baseline urinary pH, 24-hour urate excretion, and comorbidities (e.g., hyperparathyroidism) to isolate dietary effects .
What methodological frameworks are recommended for clinical studies on this compound stone prevention?
Basic Research Question
Randomized controlled trials (RCTs) should prioritize:
- Primary endpoints : 24-hour urinary urate concentration, stone recurrence rate over ≥2 years.
- Interventions : Standardized fluid intake (>2 L/day), controlled calcium intake (800–1,200 mg/day), and purine-restricted diets .
- Confounders : Adjust for baseline serum urate, renal function (eGFR), and concurrent medications (e.g., allopurinol).
Longitudinal observational studies require multivariable regression to account for time-dependent variables like dietary adherence .
How should researchers address contradictory findings in dietary calcium studies related to this compound stone risk?
Advanced Research Question
Contradictions arise from heterogeneity in study designs, such as variations in calcium intake thresholds (e.g., "low" vs. "normal" calcium defined differently across studies) and inconsistent adjustment for oxalate intake . To resolve discrepancies:
- Conduct individual participant data (IPD) meta-analyses to harmonize variables like urinary output measurements and calcium intake categorization .
- Perform subgroup analyses stratified by baseline urate levels, renal function, and stone composition (pure urate vs. mixed calculi) .
- Use Mendelian randomization to assess causal relationships between genetically influenced calcium absorption and urate stone risk .
What experimental models are suitable for investigating the co-occurrence of this compound and calcium pyrophosphate crystals in joint pathologies?
Advanced Research Question
Synovial fluid aspirates from patients with dual crystal deposition (e.g., gout + pseudogout) should undergo:
- Dual-filter microscopy : Sequential examination under compensated and uncompensated polarized light to differentiate urate (strong negative birefringence) and CPP (weak positive birefringence) .
- Raman spectroscopy : To map spatial distribution and quantify crystal ratios in mixed deposits .
- In vitro co-crystallization assays : Test pH, ion concentration (Ca²⁺, pyrophosphate), and synovial fluid macromolecules (e.g., albumin) to identify synergistic crystallization drivers .
How can variability in urinary output data be statistically managed in this compound excretion studies?
Advanced Research Question
High intra-study variability (e.g., SD >40% of mean urinary output in normal calcium diets ) necessitates:
- Mixed-effects models : Account for repeated measures (e.g., daily urine collections) and individual variability .
- Sample size justification : Power calculations based on pre-post dietary intervention SD estimates from pilot data .
- Standardized protocols : Fixed time intervals for urine collection, consistent instructions for dietary recording, and exclusion of outliers via Tukey’s fences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
